Cas no 2229528-37-2 (N-methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine)

N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine is a structurally unique amine derivative featuring a cyclopropylamine moiety fused to a dihydroindole scaffold. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and psychiatric disorders. The cyclopropyl ring enhances conformational rigidity, which may improve binding selectivity in receptor interactions. The N-methyl and dihydroindole groups contribute to its lipophilicity, influencing pharmacokinetic properties such as membrane permeability. Its well-defined stereochemistry and modular structure make it a versatile building block for medicinal chemistry applications. The compound’s stability under standard conditions further supports its utility in research and development settings.
N-methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine structure
2229528-37-2 structure
Product Name:N-methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine
CAS No:2229528-37-2
MF:C13H18N2
MW:202.295423030853
CID:5891750
PubChem ID:165867758
Update Time:2025-05-20

N-methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine
    • 2229528-37-2
    • EN300-1833441
    • Inchi: 1S/C13H18N2/c1-14-13(6-7-13)11-3-4-12-10(9-11)5-8-15(12)2/h3-4,9,14H,5-8H2,1-2H3
    • InChI Key: FGPNPWYCXFMRLP-UHFFFAOYSA-N
    • SMILES: N(C)C1(C2C=CC3=C(CCN3C)C=2)CC1

Computed Properties

  • Exact Mass: 202.146998583g/mol
  • Monoisotopic Mass: 202.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 15.3Ų

N-methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine Pricemore >>

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Additional information on N-methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine

N-Methyl-1-(1-Methyl-2,3-Dihydro-1H-lndol-5-Yl)Cyclopropane

N-Methyl-1-(1-Methyl-2,3-Dihydro-1H-lndol-5-Yl)Cyclopropane, also known by its CAS number 222952837, is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropane ring fused with a dihydroindole moiety, which contributes to its distinctive chemical properties and potential applications. The molecule's structure is further modified by the presence of methyl groups at specific positions, which can influence its reactivity and biological activity.

The synthesis of N-Methyl-Cyclopropane-lndole derivatives has been a topic of interest in recent years due to their potential as building blocks in drug discovery. Researchers have explored various methods to construct this compound, including palladium-catalyzed coupling reactions and organocatalytic strategies. These methods not only highlight the versatility of the molecule but also underscore its importance in modern organic synthesis.

One of the most intriguing aspects of this compound is its potential biological activity. Studies have suggested that N-Methyl-Cyclopropane-lndole derivatives may exhibit modulatory effects on certain cellular pathways, making them promising candidates for therapeutic intervention. For instance, recent research has focused on their ability to interact with G-protein coupled receptors (GPCRs), which are key targets in the development of drugs for conditions such as cardiovascular diseases and central nervous system disorders.

In addition to its pharmacological applications, N-Methyl-Cyclopropane-lndole has also been investigated for its role in materials science. The compound's rigid structure and unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and functional polymers. This dual applicability across multiple disciplines underscores the significance of this compound in contemporary chemical research.

Recent advancements in computational chemistry have further enhanced our understanding of N-Methyl-Cyclopropane-lndole's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior in various chemical environments. These computational tools have also facilitated the design of novel derivatives with improved properties for specific applications.

The study of N-Methyl-Cyclopropane-lndole continues to evolve as scientists explore its potential across diverse fields. Its unique combination of structural features and functional groups makes it a valuable compound for both academic research and industrial applications. As new findings emerge, this compound is likely to play an increasingly important role in advancing our understanding of organic chemistry and its practical implications.

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